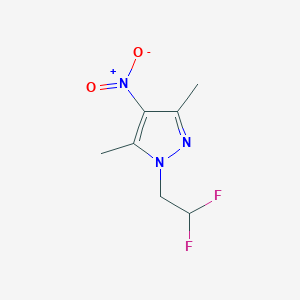
1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a chemical compound used in scientific research for its unique properties. The compound is synthesized using a specific method and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
A study on the reactions of azoles with tetrachloro-1,2-difluoroethane and 1,2-dichlorodifluoroethylene resulted in the formation of various derivatives, including (E)-1,2-difluoro-1,2-di(3,5-dimethyl-1H-pyrazol-1yl)ethene. This demonstrates the compound's role in the synthesis of more complex chemical structures through the replacement of chlorine atoms in 1,2-dichloro-1,2-difluoroethene (Petko et al., 2011).
Antibacterial Properties and DNA Photocleavage
1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles showed significant antibacterial potential against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Moreover, certain compounds in this category displayed notable DNA photocleavage activity, indicating potential applications in biochemistry and molecular biology (Sharma et al., 2020).
Supramolecular Materials
The ability of 1H-pyrazoles, including 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, to form hydrogen-bonded supramolecular materials was investigated. The study revealed the formation of diverse hydrogen-bonded structures depending on the terminal substituent, which could be crucial for the development of new materials with specific properties (Moyano et al., 2021).
Reactivity and Structural Analysis
A detailed structural analysis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine provided insights into its synthesis and potential applications. The study highlighted the compound's structural characteristics, pivotal for understanding its reactivity and possible use in various chemical reactions (Ozerova et al., 2015).
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-4-7(12(13)14)5(2)11(10-4)3-6(8)9/h6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNARJMWZQIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

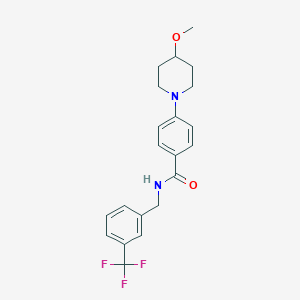
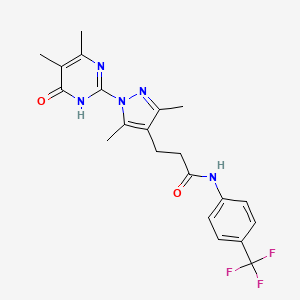
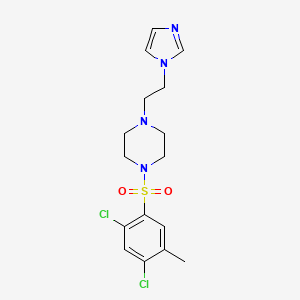
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)
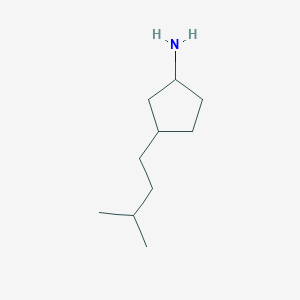
![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)
![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)
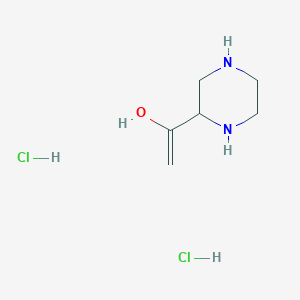
![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)

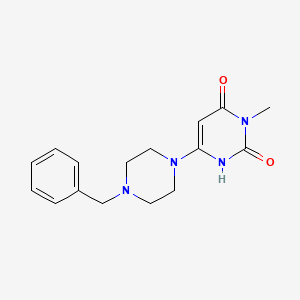
![4-(acetylamino)-N-[(5-methyl-2-furyl)methyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2534469.png)
![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)